Morphatropin

Descripción general

Descripción

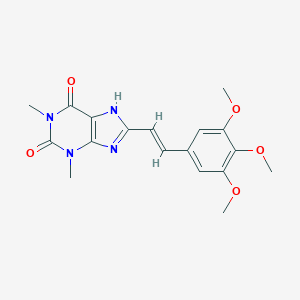

Morphatropin is a synthetic compound that has been developed for scientific research purposes. It is a member of the morphinan family of compounds and has been found to have a range of potential applications in the field of neuroscience. In

Aplicaciones Científicas De Investigación

1. Analgesic Effects

Morphatropin has been studied for its analgesic properties. Müller et al. (1990) conducted a study comparing morphatropin with metoclopramide in treating ureteral colic, finding no significant difference in pain relief between the two treatments. Hata et al. (1988) explored the antinociceptive effects of neurotropin, which is closely related to morphatropin, indicating its action at the supraspinal level rather than on the spinal cord (Müller et al., 1990); (Hata et al., 1988).

2. Neuroprotective Properties

Dextromethorphan, a derivative of morphatropin, demonstrates neuroprotective properties. Trube and Netzer (1994) found that dextromethorphan inhibits NMDA receptor channels and voltage-operated calcium and sodium channels, contributing to its neuroprotective and antiepileptic properties (Trube & Netzer, 1994).

3. Interaction with Opiate Receptors

Zakusov and Iasnetsov (1983) studied the interaction of tropane derivatives, including motropin (closely related to morphatropin), with opiates, revealing that motropin acts as a morphine antagonist in terms of analgetic action and impulse summation (Zakusov & Iasnetsov, 1983).

4. Antagonizing Neurotoxicity

Morphinans, including dextrorphan (a non-narcotic dextrorotatory morphinan), have been shown to antagonize NMDA receptor-mediated neurotoxicity. This is relevant in the context of neuronal damage associated with conditions like hypoglycemia (Monyer & Choi, 1988).

5. Interactions with Other Medications

The study by Fiete et al. (1998) on the mannose receptor, which interacts with sulfated carbohydrates, demonstrates the complexity of interactions between morphatropin derivatives and other substances in the body (Fiete et al., 1998).

6. Potential in Treating Neurological Disorders

Sakai et al. (2018) investigated Neurotropin for its effects on glycosaminoglycan synthesis in nucleus pulposus cells, suggesting its potential in treating intervertebral disc degeneration and related back pain (Sakai et al., 2018).

Propiedades

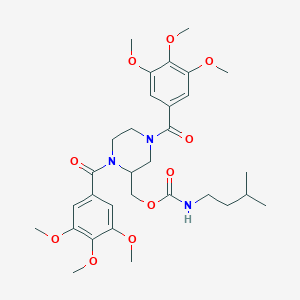

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;2-[3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)phenyl]propaneperoxoic acid;sulfuric acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3.2C17H23NO3.ClH.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;2*1-11(17(19)21-20)12-4-3-5-13(8-12)14-9-15-6-7-16(10-14)18(15)2;;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;2*3-5,8,11,14-16,20H,6-7,9-10H2,1-2H3;1H;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;;;;/m0..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLMLXUOHMWIFY-BJWPBXOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CC(C1=CC=CC(=C1)C2CC3CCC(C2)N3C)C(=O)OO.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H68ClN3O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

998.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morphatropin | |

CAS RN |

138230-28-1 | |

| Record name | Atropine mixture with morphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138230281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)